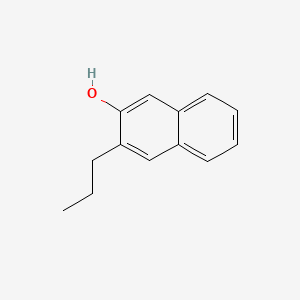

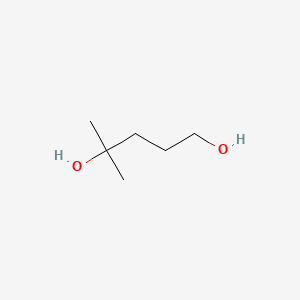

4-Methylpentane-1,4-diol

Overview

Description

4-Methylpentane-1,4-diol is a chemical compound with the CAS Number: 1462-10-8 and a molecular weight of 118.18 . It is an oily colorless liquid with a mild sweet odor .

Molecular Structure Analysis

The molecular formula of this compound is C6H14O2 . The InChI code for the compound is 1S/C6H14O2/c1-6(2,8)4-3-5-7/h7-8H,3-5H2,1-2H3 .Physical and Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 208.1±8.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 51.7±6.0 kJ/mol and a flash point of 92.8±13.0 °C .Scientific Research Applications

Synthesis and Industrial Applications

4-Methylpentane-1,4-diol is utilized in various synthesis processes. An example is its role in the synthesis of 1,4-diisocyanato-4-methylpentane, achieved from isobutyronitrile. This process involves a double Curtius rearrangement, and the final product shows regioselective reactions with alcohol (Davis & Baldwin, 2010). Moreover, this compound has been used in catalytic hydrogenation processes. For example, catalytic hydrogenation of 3:4-epoxido-4-methyl-2-pentanone with Raney nickel in isopropanol attacks the epoxide ring before the carbonyl group, yielding isomeric forms of 4-methylpentane-2:3-diol (Bergmann, 1951).

Chemical Analysis and Separation Techniques

In chemical analysis, this compound is used in the extraction and separation of elements. A notable example is the quantitative extraction of iron(III) from hydrochloric acid using 4-methylpentan-2-ol, followed by titrimetric determination (Gawali & Shinde, 1974).

Research in Organic Chemistry

Organic chemistry research has explored various aspects of this compound. For instance, studies on the kinetics and mechanism of the reduction of dichromate ion by 2-methyl pentane-2,4-diol in hydrochloric acidic medium have provided insights into electron transfer reactions and oxidative properties of Cr(VI) (Idris, Iyun & Agbaji, 2006). Additionally, investigations into the conformer equilibria in 2,4-disubstituted pentane derivatives, including 2-substituted 4-methylpentanes, have shed light on the effects of substituents on conformer equilibria (Hoffmann, Stenkamp, Trieselmann & Göttlich, 1999).

Applications in Catalysis and Materials Science

This compound has applications in catalysis and materials science. For example, its use in the investigation of acid-base properties of oxides like zirconium, cerium, and lanthanum oxides, and its role in the catalytic conversion of 4-methylpentan-2-ol to 4-methylpent-1-ene, a product useful in polymer manufacturing, highlights its versatility in materials science (Cutrufello et al., 2002).

Medical and Biological Research

In the field of medicine and biology, this compound has been used in the crystallization and preliminary crystallographic data of human platelet factor 4, aiding in structural biology studies (Machin & Isaacs, 1984). Additionally, its role in microbial research, such as the study on acetoin catabolism and acetylbutanediol formation by Bacillus pumilus, showcases its importance in microbiology (Xiao, Ma, Xu & Lu, 2009).

Safety and Hazards

4-Methylpentane-1,4-diol is classified as a hazardous substance. It is associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ . Precautionary measures include avoiding inhalation, contact with skin and eyes, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

It has been suggested that it may interact with enzymes such asXylose isomerase and 1-pyrroline-5-carboxylate dehydrogenase . These enzymes play crucial roles in various biochemical processes, including carbohydrate metabolism and proline degradation respectively .

Mode of Action

It is thought to interact with its targets, potentially altering their function and leading to changes in the biochemical processes they are involved in .

Biochemical Pathways

Given its potential targets, it could influence pathways related to carbohydrate metabolism and amino acid degradation . .

Result of Action

Given its potential targets, it could influence a variety of cellular processes, potentially leading to changes in metabolic activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Methylpentane-1,4-diol. Factors such as pH, temperature, and the presence of other substances could affect its stability and activity . .

Properties

IUPAC Name |

4-methylpentane-1,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-6(2,8)4-3-5-7/h7-8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIVWDGLCRYQMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90450712 | |

| Record name | 4-methylpentane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1462-10-8 | |

| Record name | 4-methylpentane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpentane-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-(4-fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B3047783.png)

![3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol; acetic acid](/img/structure/B3047785.png)

![2-((2S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrol-2-yl)acetic acid](/img/structure/B3047792.png)

![(1R,5S,6S)-5-fluoro-3-azabicyclo[4.1.0]heptane](/img/structure/B3047793.png)

![[4-(Hydroxymethyl)-1,2,5-oxadiazol-3-yl]methanol](/img/structure/B3047796.png)